SB 202190

Catalog No.
S542544
CAS No.
152121-30-7
M.F
C20H14FN3O
M. Wt
331.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB 202190

CAS Number

152121-30-7

Product Name

SB 202190

IUPAC Name

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol

Molecular Formula

C20H14FN3O

Molecular Weight

331.3 g/mol

InChI

InChI=1S/C20H14FN3O/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15/h1-12,25H,(H,23,24)

InChI Key

QHKYPYXTTXKZST-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole, phenol, 4-(4-(4-fluorophenyl)-5-(4-pyridinyl)-1h-imidazol-2-yl)-, SB 202190, SB-202190, SB202190

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O

Description

The exact mass of the compound 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole is 331.11209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

FHPI is a molecule that has been studied for its potential to inhibit a cellular enzyme called p38 mitogen-activated protein kinase (p38 MAPK) []. p38 MAPK is involved in many important cellular processes, including inflammation and viral replication [].

Antiviral Effects

Studies have investigated FHPI's ability to block HCMV (Human Cytomegalovirus) replication []. HCMV is a common virus that can cause illness in people with weakened immune systems. In laboratory studies, FHPI treatment prevented HCMV from replicating in human cells []. The study suggests FHPI may work by interfering with cellular factors required for the virus to replicate, but the exact mechanism is not fully understood [].

SB 202190 is a chemical compound with the systematic name 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol and a CAS number of 152121-30-7. It belongs to the class of imidazole derivatives and is recognized for its role as a selective, potent, and cell-permeable inhibitor of p38 mitogen-activated protein kinases (MAPKs) . The compound has a molecular weight of 331.35 g/mol and a chemical formula of C20H14N3OF . SB 202190 specifically targets the p38α and p38β isoforms, with inhibition constants (IC50) of 50 nM and 100 nM, respectively .

  • Research suggests that FHPI may act as an inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), an enzyme involved in cellular signaling pathways.
  • Inhibition of p38 MAPK by FHPI has been shown to reduce HCMV replication in cell cultures [].
  • The exact mechanism by which FHPI inhibits p38 MAPK is still under investigation.
  • Information on specific safety hazards associated with FHPI is limited in publicly available scientific databases.
  • As with any scientific research compound, it is important to exercise caution when handling and to follow proper laboratory safety protocols.

SB 202190 primarily functions as an inhibitor by binding to the ATP pocket of the p38 MAP kinase, thereby preventing its activation. This inhibition leads to various downstream effects, including modulation of cellular stress responses and regulation of apoptosis . The compound's ability to induce apoptosis has been demonstrated in several studies, where it triggers typical apoptotic features such as nuclear condensation and DNA fragmentation .

The biological activity of SB 202190 is significant in several contexts:

  • Inhibition of Cell Reprogramming: It has been shown to inhibit the reprogramming of human fibroblasts into induced pluripotent stem cells by Yamanaka factors, suggesting its role in regulating stem cell biology .
  • Neuronal Stem Cell Maintenance: SB 202190 enhances the self-renewal capacity of neuronal stem cells derived from NPC1-deficient mice, indicating potential applications in neurobiology .
  • Apoptosis Induction: The compound induces apoptosis through its inhibitory effects on p38β MAPK, which is crucial in various cellular signaling pathways .

The synthesis of SB 202190 typically involves multi-step organic reactions that construct the imidazole ring and introduce various functional groups. While specific synthetic routes may vary, they generally include:

  • Formation of the imidazole core through cyclization reactions.
  • Introduction of the fluorophenyl and pyridinyl substituents via electrophilic substitution or coupling reactions.
  • Final modifications to achieve the desired hydroxyl group on the phenolic ring.

Detailed protocols for synthesizing SB 202190 can be found in specialized chemical literature .

SB 202190 has several applications in research and potential therapeutic areas:

  • Cancer Research: Due to its ability to modulate apoptosis and cell proliferation, it is investigated for its potential use in cancer therapies.
  • Stem Cell Research: Its role in maintaining pluripotency makes it valuable for studies involving stem cell culture and differentiation.
  • Neurodegenerative Diseases: The compound's effects on neuronal stem cells suggest applications in treating neurodegenerative conditions.

Studies have shown that SB 202190 interacts specifically with p38 MAPK pathways, influencing various cellular processes such as inflammation, stress response, and apoptosis. Research indicates that inhibiting these pathways can alter cellular outcomes significantly, leading to insights into disease mechanisms and treatment strategies .

Several compounds exhibit similar properties to SB 202190, particularly as inhibitors of p38 MAPK. Here are some notable examples:

Compound NameCAS NumberSelectivityIC50 (nM)
SB 203580152121-30-8p38α / p38β100 / 200
VX-745183204-72-3p38 MAPK~50
BIRB 796457123-09-0p38 MAPK~10

Uniqueness of SB 202190

SB 202190 stands out due to its higher selectivity for p38α and p38β isoforms compared to other inhibitors like SB 203580, which has broader activity across different kinases. This selectivity makes SB 202190 particularly useful in research settings where specific modulation of p38 MAPK pathways is required without off-target effects .

SB 202190 (4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]phenol) is a pyridinyl imidazole derivative with a molecular formula of $$ \text{C}{20}\text{H}{14}\text{FN}_{3}\text{O} $$ and a molecular weight of 331.34 g/mol. Its structure features:

  • A central imidazole ring substituted at positions 2, 4, and 5 with 4-hydroxyphenyl, 4-fluorophenyl, and 4-pyridinyl groups, respectively.
  • A planar aromatic system that facilitates interactions with kinase ATP-binding pockets.

Key physicochemical properties include:

PropertyValueSource
Melting point240–243°C
pKa (predicted)9.14 ± 0.15
LogP (lipophilicity)3.2 (calculated)

Crystallographic studies reveal dihedral angles of 28.2° between the imidazole and pyridine rings, influencing conformational flexibility.

Synthetic Pathways and Analytical Validation

Synthetic Routes

SB 202190 is synthesized via multi-step strategies:

  • Core imidazole formation:
    • Condensation of 4-fluorophenylglyoxal with 4-pyridinylamine and 4-hydroxyphenylacetaldehyde under basic conditions.
    • Alternative routes use HBr-DMSO-mediated oxidation of 3-acetylpyridine to 3-pyridylglyoxal, followed by Debus cyclization with formaldehyde and ammonia.
  • Functionalization:
    • Introduction of substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Analytical Validation

Critical quality control methods include:

TechniquePurposeKey Findings
HPLCPurity assessment (>98%)Single peak at 295 nm
$$ ^1\text{H} $$-NMRStructural confirmationδ 8.5 (pyridinyl H), δ 6.8 (phenolic H)
LC-MSMolecular ion verificationm/z 332.1 [M+H]$$^+$$

Stability and Solubility Profiles

Solubility

SB 202190 exhibits limited aqueous solubility but is highly soluble in organic solvents:

SolventSolubility (mg/mL)Source
Dimethyl sulfoxide (DMSO)30
Ethanol0.25
Water<0.1 (pH 7.0)

Stability

  • Solid state: Stable for ≥2 years at -20°C in lyophilized form.
  • Solution: Degrades by 15% in DMSO after 2 months at -20°C.
  • Degradation pathways:
    • Hydrolysis under acidic conditions (pH < 2).
    • Oxidation of the imidazole ring upon UV exposure.

Stability data under stress conditions:

ConditionHalf-LifeDegradation Product
UV light (254 nm)45 minutesRadical-mediated C-F cleavage
80°C (dry heat)8 daysAutoxidation byproducts

SB 202190 functions as a potent ATP-competitive inhibitor of p38 MAPK through direct binding to the ATP pocket of the enzyme [2] [3] [6]. The compound demonstrates exceptional binding affinity, with a dissociation constant (Kd) of 38 nanomolar for recombinant human p38 kinase [2] [3] [7]. Crystal structure analysis reveals that SB 202190 binds within the ATP pocket of p38 MAPK, forming a hydrogen bond between the pyridyl nitrogen of the inhibitor and the main chain amido nitrogen of residue 109, analogous to the interaction pattern observed with the N1 atom of ATP [6].

The binding dynamics of SB 202190 exhibit unique characteristics compared to conventional ATP-competitive inhibitors. Studies demonstrate that SB 202190 has equal affinity for both active and inactive forms of p38 MAPK, with ATP competing with the inhibitor only for binding to the active form of the enzyme [8]. This suggests that SB 202190 may primarily exert its biological effects by binding to the inactive form of p38 and reducing its rate of activation, rather than simply competing with ATP in active kinase complexes [8].

The structural basis for ATP competition involves the occupation of the same binding site within the kinase domain. When p38 is in its active conformation, the ATP binding site is properly formed and accessible for both ATP and SB 202190 [9]. However, in the inactive state, conformational changes in the ATP binding site, particularly involving residues His-107 through Asp-112, create a malformed ATP pocket that preferentially accommodates SB 202190 over ATP [9].

ParameterValueMeasurement Conditions
Kd (p38α)38 nMRecombinant human p38
IC50 (p38α)50 nMSAPK2a/p38 kinase assay
IC50 (p38β)100 nMSAPK2b/p38β2 kinase assay
ATP CompetitionYesActive form only
Binding Affinity Ratio (Active:Inactive)1:1Equal affinity for both states

Selectivity Across MAPK Isoforms (p38α/p38β vs. JNK/ERK)

SB 202190 exhibits remarkable selectivity within the MAPK family, demonstrating preferential inhibition of specific p38 isoforms while showing negligible effects on other MAPK subfamilies [10] [4] [11]. The compound selectively inhibits p38α (SAPK2a/MAPK14) and p38β (SAPK2b/MAPK11) isoforms with IC50 values of 50 nanomolar and 100 nanomolar, respectively [2] [3] [4] [11]. In contrast, when tested at concentrations up to 10 micromolar, SB 202190 demonstrates negligible inhibitory effects on other MAPK family members, including extracellular signal-regulated kinases (ERKs) and c-Jun N-terminal kinases (JNKs) [10] [4].

The structural basis for this selectivity lies in key amino acid differences within the ATP binding pockets of different MAPK isoforms [9]. Critical residues that contact ATP in ERK2 are replaced in p38, contributing to the size, shape, hydrophobicity, and charge characteristics of the ATP binding site. For instance, Leu-154 in ERK2, which contacts the adenine ring of ATP, is replaced by Ala-157 in p38, while Cys-164 in the ERK2 ATP binding pocket is replaced by Leu-167 in p38, making the pocket smaller [9].

The selectivity profile extends to the broader kinome, with studies showing that SB 202190 has minimal inhibitory effects on a wide range of other protein kinases at concentrations that effectively inhibit p38 [11] [12]. Specifically, SB 202190 shows no significant inhibition of protein kinase C, cyclic adenosine monophosphate-dependent protein kinase, or calcium/calmodulin-dependent protein kinase II at concentrations up to 10 micromolar [11].

MAPK SubfamilyTarget IsoformIC50 ValueSelectivity Ratio
p38p38α (MAPK14)50 nM1 (reference)
p38p38β (MAPK11)100 nM2
ERKERK1/2>10 μM>200
JNKJNK1/2>10 μM>200

Off-Target Interactions (CK1δ, RIP2, TGF-β Receptors)

Despite its selectivity for p38 MAPK, SB 202190 exhibits several documented off-target interactions that contribute to its broader cellular effects [13] [14] [15]. These off-target activities occur at concentrations commonly used in research applications and may account for some of the compound's biological effects that cannot be attributed solely to p38 inhibition.

Casein Kinase 1 Delta (CK1δ) Inhibition

SB 202190 demonstrates potent inhibitory activity against CK1δ, with an estimated IC50 of 0.6 micromolar for CK1-mediated phosphorylation of cyclic adenosine monophosphate response element-binding protein (CREB) [15]. This off-target effect is functionally significant, as CK1δ plays crucial roles in vesicular trafficking, gene expression, DNA repair, and chromosome segregation [16]. The inhibition of CK1δ by SB 202190 correlates with the suppression of CREB serine-108/111/114 phosphorylation in intact cells, an effect that cannot be attributed to p38 inhibition [15].

Receptor-Interacting Protein 2 (RIP2) Kinase Effects

Research indicates that SB 202190 affects RIP2 kinase signaling pathways, although the precise mechanism remains under investigation [13]. RIP2 is a critical mediator of NF-κB activation and cell death signaling through its interaction with tumor necrosis factor receptor family members [17]. The off-target effects on RIP2 may contribute to SB 202190's observed effects on inflammatory responses and apoptosis induction.

Transforming Growth Factor-β (TGF-β) Receptor Interactions

SB 202190 has been reported to interfere with TGF-β receptor signaling, although this effect appears to be indirect rather than through direct receptor binding [13] [18]. Studies demonstrate that SB 202190 can impair TGF-β-mediated epithelial-to-mesenchymal transition (EMT) and changes in cell morphology [18]. The compound blocks TGF-β-induced activation of p38 MAPK, which is required for TGF-β-mediated EMT and cell migration [18]. This suggests that the TGF-β receptor effects may be downstream consequences of p38 inhibition rather than direct off-target interactions.

Off-TargetIC50/EffectFunctional Consequence
CK1δ0.6 μMCREB phosphorylation inhibition
RIP2Not quantifiedAltered NF-κB signaling
TGF-β PathwayIndirect effectImpaired EMT and migration
GAKNot quantifiedUnknown functional impact
GSK3Not quantifiedPotential metabolic effects

Calcium-Dependent Signaling via PPP3/Calcineurin Activation

Recent research has revealed a previously uncharacterized mechanism by which SB 202190 activates calcium-dependent signaling through the PPP3/calcineurin pathway [19]. This mechanism operates independently of p38 MAPK inhibition and represents a significant off-target effect that contributes to the compound's cellular actions.

Endoplasmic Reticulum Calcium Release

SB 202190 treatment leads to increased intracellular calcium levels through the release of calcium from endoplasmic reticulum (ER) stores [19]. This calcium mobilization is essential for the subsequent activation of calcineurin-dependent signaling pathways. The compound's effect on ER calcium release appears to be independent of its p38 inhibitory activity, as other p38 inhibitors do not produce the same calcium mobilization patterns [19].

PPP3/Calcineurin Activation and TFEB/TFE3 Signaling

The calcium released by SB 202190 treatment activates PPP3/calcineurin, a calcium/calmodulin-dependent protein phosphatase [19] [20]. Activated calcineurin subsequently dephosphorylates transcription factor EB (TFEB) and transcription factor E3 (TFE3), leading to their nuclear translocation and activation of autophagy and lysosomal biogenesis programs [19]. This effect can be blocked by calcium chelators such as BAPTAP-AM, confirming the calcium-dependent nature of this signaling pathway [19].

Independence from MTOR Signaling

Importantly, the SB 202190-induced activation of TFEB and TFE3 occurs independently of the mechanistic target of rapamycin (MTOR) pathway, which is the canonical regulator of these transcription factors [19]. SB 202190 treatment does not inhibit the phosphorylation of key MTOR targets such as ribosomal protein S6 kinase beta-1 (RPS6KB1/P70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (EIF4EBP1/4EBP1), distinguishing this mechanism from classical autophagy induction [19].

Functional Consequences

The calcium-dependent activation of calcineurin by SB 202190 promotes autophagy and lysosomal biogenesis through TFEB and TFE3-dependent transcriptional programs [19]. This mechanism may contribute to the compound's effects on cell survival, metabolic regulation, and cellular stress responses. The calcineurin pathway activation also provides a mechanistic explanation for some of the p38-independent effects observed with SB 202190 treatment.

Pathway ComponentEffect of SB 202190Dependency
ER Calcium ReleaseIncreasedDirect effect
Intracellular Ca²⁺ElevatedER-dependent
PPP3/CalcineurinActivatedCalcium-dependent
TFEB Nuclear TranslocationEnhancedCalcineurin-dependent
TFE3 Nuclear TranslocationEnhancedCalcineurin-dependent
Autophagy Gene ExpressionUpregulatedTFEB/TFE3-dependent
MTOR SignalingUnchangedIndependent pathway

Modulation of Autophagy and Lysosomal Biogenesis

Transcription Factor EB/Transcription Factor E3 Nuclear Translocation Mechanisms

SB 202190 demonstrates a unique ability to promote the nuclear translocation of transcription factor EB and transcription factor E3, which serve as master regulators of autophagy and lysosomal biogenesis [1]. This translocation occurs through a dose-dependent mechanism that is independent of p38 mitogen-activated protein kinase inhibition, distinguishing SB 202190 from other p38 inhibitors [1] [2].

The nuclear translocation of transcription factor EB occurs in a concentration-dependent manner, with significant effects observed at concentrations ranging from 5 to 20 micromolar [1]. Immunofluorescence studies reveal that SB 202190 robustly promotes transcription factor EB translocation from the cytoplasm to the nucleus, as evidenced by subcellular fractionation analysis [1]. This translocation is accompanied by pronounced dephosphorylation of both transcription factor EB and transcription factor E3, indicating a shift in their phosphorylation status that facilitates nuclear accumulation [1].

The mechanism underlying this nuclear translocation involves the disruption of transcription factor EB interactions with 14-3-3 proteins [1]. SB 202190 attenuates the interaction between transcription factor EB and 14-3-3, which normally sequesters transcription factor EB in the cytoplasm [1]. This disruption is facilitated by the dephosphorylation of serine 211 on transcription factor EB, which occurs in both time-dependent and dose-dependent manners following SB 202190 treatment [1].

The nuclear translocation of transcription factor EB and transcription factor E3 is not limited to a single cell type but has been demonstrated across multiple cell lines including HeLa, HEK 293, HCT116, DLD-1, and PC12 cells [1]. This broad cellular response indicates that the mechanism is fundamental rather than cell-type specific, suggesting potential therapeutic applications across diverse tissue types [1].

Transcription factor EB nuclear translocation leads to the transcriptional upregulation of multiple autophagy-lysosomal axis genes. Quantitative polymerase chain reaction analysis reveals significant increases in the messenger ribonucleic acid levels of genes including microtubule-associated protein 1 light chain 3, ultraviolet radiation resistance-associated gene, cathepsin D, cathepsin B, adenosine triphosphatase vacuolar proton transporting subunit E1, autophagy-related 16-like 1, mucolipin-1, glutaminase, vacuolar protein sorting 18, and adenosine triphosphatase vacuolar proton transporting subunit H [1].

The nuclear accumulation of transcription factor EB and transcription factor E3 is dependent on protein phosphatase 3/calcineurin activity rather than mechanistic target of rapamycin signaling pathway inhibition [1]. This dependency is demonstrated by the ability of protein phosphatase 3/calcineurin inhibitors such as FK506 and cyclosporine A to effectively attenuate transcription factor EB and transcription factor E3 activation in response to SB 202190 [1].

Importantly, the nuclear translocation mechanism operates independently of p38 mitogen-activated protein kinase inhibition. Other p38 inhibitors including SB203580, BIRB-796, and SB239063 do not promote transcription factor EB and transcription factor E3 nuclear translocation, despite their potent p38 inhibitory activity [1]. This selectivity indicates that SB 202190 possesses unique pharmacological properties that extend beyond its canonical p38 inhibitory function [1].

Endoplasmic Reticulum Calcium Release and Stress Granule Dynamics

The activation of transcription factor EB and transcription factor E3 by SB 202190 is critically dependent on calcium signaling, particularly calcium release from the endoplasmic reticulum [1] [3]. SB 202190 increases intracellular calcium levels through a mechanism that involves the mobilization of calcium from endoplasmic reticulum stores [1].

The calcium dependency of the SB 202190 response is demonstrated by the ability of the calcium chelator 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetra(acetoxymethyl) ester to block SB 202190-induced transcription factor EB and transcription factor E3 activation [1] [3]. This calcium chelation completely prevents the nuclear translocation of these transcription factors, indicating that calcium signaling is an essential component of the mechanism [1].

Endoplasmic reticulum calcium is specifically required for the SB 202190 response, as demonstrated by experiments using thapsigargin, an inhibitor of the sarco/endoplasmic reticulum calcium adenosine triphosphatase pump [1]. Depletion of endoplasmic reticulum calcium stores with thapsigargin effectively attenuates transcription factor EB and transcription factor E3 activation in response to SB 202190 [1].

The calcium-dependent activation of transcription factor EB and transcription factor E3 occurs through the activation of protein phosphatase 3/calcineurin, a calcium-dependent phosphatase [1]. This phosphatase is responsible for the dephosphorylation of transcription factor EB and transcription factor E3, facilitating their nuclear translocation [1]. The calcium-calcineurin axis represents a critical signaling node that integrates calcium signaling with transcriptional regulation of autophagy and lysosomal biogenesis [1].

SB 202190 also influences stress granule dynamics, although the effects are context-dependent and cell-type specific [4]. Stress granules are cytoplasmic ribonucleoprotein complexes that form in response to cellular stress and play important roles in translational control and cell survival [4]. SB 202190 has been reported to affect stress granule disassembly kinetics, potentially through its effects on heat shock protein 90 and dual-specificity tyrosine-regulated kinase 3 interactions [4].

The relationship between SB 202190 and stress granule dynamics is complex and appears to be independent of its p38 mitogen-activated protein kinase inhibitory activity [5]. Studies using hydrogen peroxide-induced stress granule formation demonstrate that SB 202190 does not significantly inhibit stress granule formation, suggesting that its effects on cellular stress responses are mediated through alternative pathways [5].

The endoplasmic reticulum stress response is also modulated by SB 202190 through its effects on protein kinase R-like endoplasmic reticulum kinase activation [6]. SB 202190 selectively activates protein kinase R-like endoplasmic reticulum kinase independently of p38 mitogen-activated protein kinase inhibition, leading to the activation of downstream signaling pathways including eukaryotic initiation factor 2 alpha phosphorylation and activating transcription factor 4 induction [6].

Regulation of Apoptotic Pathways

Caspase Activation and Bcl-2 Antagonism

SB 202190 demonstrates potent pro-apoptotic activity through the activation of caspase-dependent cell death pathways [7] [8]. The compound stimulates the activity of CPP32-like caspases, which are critical effectors of apoptotic cell death [8]. This caspase activation is accompanied by typical apoptotic morphological changes including nuclear condensation and intranucleosomal deoxyribonucleic acid fragmentation [8].

The pro-apoptotic effects of SB 202190 are mediated through the activation of caspase-3, a key executioner caspase in the apoptotic cascade [7]. In lipopolysaccharide-treated macrophages, SB 202190 induces caspase-3 activation that is accompanied by the subsequent release of lactate dehydrogenase, indicating loss of membrane integrity and cell death [7]. This effect is dependent on both lipopolysaccharide and SB 202190, suggesting that the compound sensitizes cells to apoptotic stimuli rather than inducing apoptosis directly [7].

The mechanism of caspase activation by SB 202190 involves the disruption of anti-apoptotic protein function, particularly the Bcl-2 family of proteins [9]. SB 202190 does not directly affect Bcl-2 phosphorylation induced by paclitaxel, indicating that its pro-apoptotic effects are mediated through pathways that are independent of c-Jun N-terminal kinase activation [9]. However, the compound can potentiate apoptosis induced by other stimuli such as Fas ligation and ultraviolet irradiation [8].

The pro-apoptotic activity of SB 202190 is completely blocked by the overexpression of Bcl-2, indicating that the compound acts through pathways that can be antagonized by anti-apoptotic proteins [8]. This suggests that SB 202190-induced apoptosis involves mitochondrial dysfunction and cytochrome c release, which are key steps in the intrinsic apoptotic pathway [8].

The caspase-dependent apoptotic effects of SB 202190 can be completely inhibited by the broad-spectrum caspase inhibitor benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone [8]. This demonstrates that the cell death induced by SB 202190 is fundamentally dependent on caspase activation rather than alternative cell death mechanisms [8].

Interestingly, the pro-apoptotic effects of SB 202190 are not uniform across all cell types and contexts. In some cellular systems, particularly endothelial cells, SB 202190 demonstrates anti-apoptotic properties by reducing basal apoptosis and promoting cell survival [10]. This context-dependent effect suggests that the cellular environment and stress conditions influence whether SB 202190 promotes or inhibits apoptosis [10].

The differential effects of SB 202190 on apoptosis may be related to the activation of autophagy, which can serve as a pro-survival mechanism under certain conditions [10]. In human umbilical vein endothelial cells, SB 202190 reduces deoxyribonucleic acid fragmentation and decreases the subG1 population of cells, indicating reduced apoptosis [10]. This protective effect is accompanied by increased metabolic activity and enhanced autophagy [10].

Crosstalk Between Autophagy and Apoptosis

The relationship between autophagy and apoptosis in the context of SB 202190 treatment represents a complex regulatory network where these two cellular processes can either cooperate or compete depending on the cellular context and stress conditions [11] [12]. This crosstalk is mediated through shared regulatory molecules and signaling pathways that integrate cellular stress responses [11].

SB 202190 induces both autophagic and apoptotic responses, with the balance between these processes determining ultimate cell fate [12]. The compound promotes the formation of autophagic vacuoles that are characterized by their large size and acidic nature, as demonstrated by acridine orange and neutral red staining [12]. These vacuoles are positive for lysosomal membrane protein 2, indicating their lysosomal origin [12].

The autophagic response induced by SB 202190 is characterized by the conversion of microtubule-associated protein 1 light chain 3 to its lipidated form, microtubule-associated protein 1 light chain 3-II, and its recruitment to autophagic vacuoles [12]. This conversion is accompanied by the upregulation of pro-autophagic genes including gamma-aminobutyric acid type A receptor associated protein and BCL2/adenovirus E1B 19 kilodalton protein-interacting protein 3-like [12].

The crosstalk between autophagy and apoptosis involves the Bcl-2/Beclin-1 regulatory axis, where these processes compete for shared regulatory molecules [11]. Under basal conditions, Bcl-2 binds to Beclin-1 and inhibits autophagy initiation [11]. However, during stress conditions, various kinases including c-Jun N-terminal protein kinase 1 phosphorylate Bcl-2, leading to the release of Beclin-1 and subsequent autophagy activation [11].

Death-associated protein kinase plays a crucial role in the autophagy-apoptosis crosstalk by phosphorylating Beclin-1 at threonine 119, promoting its dissociation from Bcl-2 [11]. This phosphorylation event facilitates the transition from autophagy to apoptosis under prolonged stress conditions [11].

The cellular context significantly influences whether SB 202190 promotes autophagy or apoptosis. In colon cancer cells, SB 202190 induces autophagic cell death characterized by the presence of autophagic markers in dying cells [12]. However, in other cell types, the compound may promote cell survival through the activation of protective autophagy [10].

The temporal dynamics of the autophagy-apoptosis crosstalk are also important determinants of cell fate. Initial autophagy activation may serve as a protective mechanism to remove damaged organelles and proteins, but prolonged autophagy activation can lead to autophagic cell death [11]. The balance between these outcomes depends on the extent of cellular damage and the capacity of the autophagy system to restore cellular homeostasis [11].

SB 202190-induced transcriptional reprogramming involves a shift from hypoxia-inducible factor 1-alpha-dependent to forkhead box O3A-dependent pro-autophagic gene expression [12]. This transcriptional switch is associated with the induction of type II programmed cell death, which is characterized by the presence of autophagic features [12].

The mechanistic target of rapamycin complex 1 pathway represents a key regulatory node in the autophagy-apoptosis crosstalk [11]. SB 202190 effects on this pathway are complex and context-dependent, with the compound potentially influencing mechanistic target of rapamycin activity through calcium-dependent mechanisms rather than direct inhibition [1].

The integration of autophagy and apoptosis signaling pathways through SB 202190 treatment provides potential therapeutic opportunities for modulating cell fate in disease contexts [11]. Understanding the molecular determinants that govern the balance between these processes may enable the development of targeted interventions that selectively promote cell survival or death as therapeutically appropriate [11].

Ferroptosis Suppression via SLC7A11/GPX4 and SAT1 Pathways

SB 202190 demonstrates significant protective effects against ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [13] [14]. The compound suppresses ferroptosis through multiple mechanisms involving the regulation of key ferroptosis-related proteins and pathways [13].

The solute carrier family 7 member 11/glutathione peroxidase 4 pathway represents a primary mechanism through which SB 202190 suppresses ferroptosis [13]. Solute carrier family 7 member 11 is a critical component of the cystine/glutamate antiporter system that mediates the uptake of cystine, which is subsequently reduced to cysteine for glutathione synthesis [13]. SB 202190 treatment significantly upregulates solute carrier family 7 member 11 expression, enhancing the cellular capacity for cystine uptake and glutathione synthesis [13].

Glutathione peroxidase 4 serves as a key antioxidant enzyme that reduces lipid hydroperoxides and prevents ferroptotic cell death [13]. SB 202190 prevents the glutamate-induced downregulation of glutathione peroxidase 4 expression, maintaining the cellular antioxidant capacity and protecting against lipid peroxidation [13]. This protection is observed at both the messenger ribonucleic acid and protein levels, indicating transcriptional and post-transcriptional mechanisms of regulation [13].

The spermidine/spermine N1-acetyltransferase 1 pathway represents another important target for SB 202190-mediated ferroptosis suppression [13]. Spermidine/spermine N1-acetyltransferase 1 is an enzyme involved in polyamine metabolism that can promote ferroptosis through the regulation of lipid peroxidation [13]. SB 202190 treatment significantly suppresses the glutamate-induced upregulation of spermidine/spermine N1-acetyltransferase 1, reducing its contribution to ferroptotic cell death [13].

Ferritin light chain plays a crucial role in iron homeostasis and ferroptosis regulation by sequestering intracellular iron [13]. SB 202190 upregulates ferritin light chain expression, enhancing the cellular capacity for iron storage and reducing the availability of free iron for lipid peroxidation reactions [13]. This upregulation occurs at both transcriptional and post-transcriptional levels, providing robust protection against iron-mediated oxidative damage [13].

The protective effects of SB 202190 against ferroptosis are accompanied by significant reductions in reactive oxygen species production and lipid peroxidation [13]. Flow cytometry analysis demonstrates that SB 202190 treatment reduces the mean fluorescence intensity of reactive oxygen species by approximately 5-fold compared to glutamate treatment alone [13]. This reduction in oxidative stress is associated with improved cell viability and reduced ferroptotic cell death [13].

Iron accumulation, a hallmark of ferroptosis, is significantly reduced by SB 202190 treatment [13]. The compound prevents the glutamate-induced accumulation of free intracellular iron ions, maintaining iron homeostasis and reducing the substrate availability for lipid peroxidation reactions [13]. This iron regulation is mediated through the upregulation of ferritin light chain and other iron-binding proteins [13].

The mitochondrial morphology changes associated with ferroptosis are also prevented by SB 202190 treatment [13]. Electron microscopy analysis reveals that SB 202190 preserves normal mitochondrial cristae structure and prevents the outer mitochondrial membrane rupture that characterizes ferroptotic cell death [13]. This mitochondrial protection is likely related to the reduction in lipid peroxidation and maintenance of membrane integrity [13].

The glutathione system, which is central to ferroptosis regulation, is maintained by SB 202190 treatment [13]. While SB 202190 does not directly affect glutathione levels, it enhances the cellular capacity for glutathione synthesis through the upregulation of solute carrier family 7 member 11 and the maintenance of cysteine availability [13]. This indirect support of the glutathione system contributes to the overall antioxidant protection provided by the compound [13].

The concentration-dependent effects of SB 202190 on ferroptosis suppression demonstrate therapeutic potential within a defined dose range [13]. Optimal protective effects are observed at concentrations of 25 micromolar, with higher concentrations potentially causing toxicity [13]. This concentration-response relationship suggests that careful dose optimization may be required for therapeutic applications [13].

The p38 mitogen-activated protein kinase pathway itself plays a role in ferroptosis regulation, and SB 202190 effects on this pathway contribute to its ferroptosis-suppressive activity [13]. The compound reduces the phosphorylation of p38 mitogen-activated protein kinase, which is associated with reduced cellular stress responses and improved cell survival [13]. This p38 inhibition works synergistically with the direct effects on ferroptosis-related proteins to provide comprehensive protection against ferroptotic cell death [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

331.11209024 g/mol

Monoisotopic Mass

331.11209024 g/mol

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PVX798P8GI

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

152121-30-7

Wikipedia

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1,3-dihydroimidazol-2-ylidene]-1-cyclohexa-2,5-dienone
Sb-202190

Dates

Last modified: 08-15-2023

Targeting cap-dependent translation to inhibit Chikungunya virus replication: selectivity of p38 MAPK inhibitors to virus-infected cells due to autophagy-mediated down regulation of phospho-ERK

Prashant Mudaliar, Parvanendhu Pradeep, Rachy Abraham, Easwaran Sreekumar
PMID: 34328830   DOI: 10.1099/jgv.0.001629

Abstract

The 5' capped, message-sense RNA genome of Chikungunya virus (CHIKV) utilizes the host cell machinery for translation. Translation is regulated by eIF2 alpha at the initiation phase and by eIF4F at cap recognition. Translational suppression by eIF2 alpha phosphorylation occurs as an early event in many alphavirus infections. We observe that in CHIKV-infected HEK293 cells, this occurs as a late event, by which time the viral replication has reached an exponential phase, implying its minimal role in virus restriction. The regulation by eIF4F is mediated through the PI3K-Akt-mTOR, p38 MAPK and RAS-RAF-MEK-ERK pathways. A kinetic analysis revealed that CHIKV infection did not modulate AKT phosphorylation, but caused a significant reduction in p38 MAPK phosphorylation. It caused degradation of phospho-ERK 1/2 by increased autophagy, leaving the PI3K-Akt-mTOR and p38 MAPK pathways for pharmacological targeting. mTOR inhibition resulted in moderate reduction in viral titre, but had no effect on CHIKV E2 protein expression, indicating a minimal role of the mTOR complex in virus replication. Inhibition of p38 MAPK using SB202190 caused a significant reduction in viral titre and CHIKV E2 and nsP3 protein expression. Furthermore, inhibiting the two pathways together did not offer any synergism, indicating that inhibiting the p38 MAPK pathway alone is sufficient to cause restriction of CHIKV replication. Meanwhile, in uninfected cells the fully functional RAS-RAF-MEK-ERK pathway can circumvent the effect of p38 MAPK inhibition on cap-dependent translation. Thus, our results show that host-directed antiviral strategies targeting cellular p38 MAPK are worth exploring against Chikungunya as they could be selective against CHIKV-infected cells with minimal effects on uninfected host cells.


Cancer-Induced Muscle Wasting Requires p38β MAPK Activation of p300

Thomas K Sin, Guohua Zhang, Zicheng Zhang, James Z Zhu, Yan Zuo, Jeffrey A Frost, Min Li, Yi-Ping Li
PMID: 33355181   DOI: 10.1158/0008-5472.CAN-19-3219

Abstract

Cancer-associated cachexia, characterized by muscle wasting, is a lethal metabolic syndrome without defined etiology or established treatment. We previously found that p300 mediates cancer-induced muscle wasting by activating C/EBPβ, which then upregulates key catabolic genes. However, the signaling mechanism that activates p300 in response to cancer is unknown. Here, we show that upon cancer-induced activation of Toll-like receptor 4 in skeletal muscle, p38β MAPK phosphorylates Ser-12 on p300 to stimulate C/EBPβ acetylation, which is necessary and sufficient to cause muscle wasting. Thus, p38β MAPK is a central mediator and therapeutic target of cancer-induced muscle wasting. In addition, nilotinib, an FDA-approved kinase inhibitor that preferentially binds p38β MAPK, inhibited p300 activation 20-fold more potently than the p38α/β MAPK inhibitor, SB202190, and abrogated cancer cell-induced muscle protein loss in C2C12 myotubes without suppressing p38α MAPK-dependent myogenesis. Systemic administration of nilotinib at a low dose (0.5 mg/kg/day, i.p.) in tumor-bearing mice not only alleviated muscle wasting, but also prolonged survival. Therefore, nilotinib appears to be a promising treatment for human cancer cachexia due to its selective inhibition of p38β MAPK. SIGNIFICANCE: These findings demonstrate that prevention of p38β MAPK-mediated activation of p300 by the FDA-approved kinase inhibitor, nilotinib, ameliorates cancer cachexia, representing a potential therapeutic strategy against this syndrome.


TLR2/4 promotes PGE

Tingting Li, Lili Hai, Bo Liu, Wei Mao, Kun Liu, Yuan Shen, Qianru Li, Yuli Guo, Yan Jia, Haixia Bao, Jinshan Cao
PMID: 32408026   DOI: 10.1016/j.theriogenology.2020.04.004

Abstract

Prostaglandin E2 (PGE
), a lipid mediator, is released by several cell types including endometrial cells and plays a central role in bacterial infection of the endometrium during inflammation. PGE
production accumulated in Escherichia coli (E. coli) -infected bovine endometrial tissue, which increased E. coli-infected endometrial tissue damage. However, the mechanisms of PGE
accumulation in the E. coli-infected endometrium during inflammation-associated endometrial tissue damage remain unclear. This study was conducted to investigate the role of Toll-like receptors (TLRs) 2 and 4 in increased PGE
production in E. coli-infected endometrial tissue. E. coli and TLR2/4 agonists significantly induced cyclooxygenase-2 and microsomal prostaglandin E synthase-1 expression and PGE
synthesis detected by RT-PCR, Western blot, and ELISA in the endometrial tissue. The expression and synthesis were dramatically decreased by TLR4, myeloid differentiation factor88 (MyD88), and p38 mitogen-activated protein kinase (MAPK) inhibitors in E. coli-infected endometrial tissue. These inhibitors also significantly decreased proinflammatory factor (interleukin-6 and tumor necrosis factor-α) and damage-associated molecular pattern (high mobility group box-1 and hyaluronan-binding protein-1) release and tissue damage measured by double-label immunofluorescence in E. coli-infected endometrial explants. Our work provides in vitro evidence that TLR2/4-MyD88/p38 MAPK promotes PGE
synthesis and E. coli-infected endometrial tissue damage, which may be useful for improving PGE
-based therapies for endometritis.


RNA-seq Characterization of Melanoma Phenotype Switch in 3D Collagen after p38 MAPK Inhibitor Treatment

Vladimír Čermák, Aneta Škarková, Ladislav Merta, Veronika Kolomazníková, Veronika Palušová, Stjepan Uldrijan, Daniel Rösel, Jan Brábek
PMID: 33802847   DOI: 10.3390/biom11030449

Abstract

Melanoma phenotype plasticity underlies tumour dissemination and resistance to therapy, yet its regulation is incompletely understood. In vivo switching between a more differentiated, proliferative phenotype and a dedifferentiated, invasive phenotype is directed by the tumour microenvironment. We found that treatment of partially dedifferentiated, invasive A375M2 cells with two structurally unrelated p38 MAPK inhibitors, SB2021920 and BIRB796, induces a phenotype switch in 3D collagen, as documented by increased expression of melanocyte differentiation markers and a loss of invasive phenotype markers. The phenotype is accompanied by morphological change corresponding to amoeboid-mesenchymal transition. We performed RNA sequencing with an Illumina HiSeq platform to fully characterise transcriptome changes underlying the switch. Gene expression results obtained with RNA-seq were validated by comparing them with RT-qPCR. Transcriptomic data generated in the study will extend the present understanding of phenotype plasticity in melanoma and its contribution to invasion and metastasis.


Dexmedetomidine Attenuates Cellular Injury and Apoptosis in H9c2 Cardiomyocytes by Regulating p-38MAPK and Endoplasmic Reticulum Stress

Zhipeng Zhu, Xiaoyan Ling, Hongmei Zhou, Caijun Zhang, Weiwei Yan
PMID: 33116411   DOI: 10.2147/DDDT.S265970

Abstract

Myocardial ischaemia-reperfusion injury (IRI) has been confirmed to induce endoplasmic reticulum stress (ERS) when myocardial cell function continues to deteriorate to a certain degree. The clinical applications of effective tested strategies are sometimes inconsistent with the applications evaluated in experiments, although reasonable mechanisms and diverse signalling pathways have been broadly explored. Dexmedetomidine (DEX) has been shown to attenuate IRI of the heart in animal studies. This study aimed to determine whether DEX can protect injured cardiomyocytes under hypoxia/reoxygenation (H/R) at the cellular level and whether the mechanism is related to ERS and the p38 MAPK pathway.
H9c2 cells were subjected to H/R or thapsigargin (TG) to build a model. DEX or 4-PBA was added to the medium either 1 h or 24 h before modelling, respectively. Model parameters were determined by assessing cell viability and injury, which were measured by assessing cell counting kit-8 (CCK8), lactate dehydrogenase (LDH) release and flow cytometry results, and the expression of GRP78, CHOP and caspase-12. In addition, the protein expression of p38MAPK and p-p38MAPK was examined, and SB202190, a negative regulator, was also preincubated in medium.
Compared to that of cells in the control group, the activity of cells in the H/R and TG groups was decreased dramatically, and the LDH concentration and proportion of apoptotic cells were increased. DEX could correspondingly reverse the changes induced by H/R or TG. Additionally, DEX effectively attenuated ERS defined as increased expression of GRP78, CHOP and caspase-12. Additionally, DEX could obviously depress the P38 MAPK phosphorylation and high p-p38 MAPK expression in the TG group, indicating DEX has a function similar to that of SB202190.
H/R injury in H9c2 cells can lead to abnormal ERS and apoptosis, as well as activation of the p38MAPK signalling pathway. DEX can protect cardiomyocytes by intervening in ERS, regulating p38MAPK and the downstream apoptotic signalling pathway.


Nicotine inhibits MAPK signaling and spheroid invasion in ovarian cancer cells

Sarah J Harmych, Jay Kumar, Mesa E Bouni, Deborah N Chadee
PMID: 32649943   DOI: 10.1016/j.yexcr.2020.112167

Abstract

Nicotine is the major addictive component of cigarette smoke and although it is not considered carcinogenic, it can enhance or inhibit cancer cell proliferation depending on the type of cancer. Nicotine mediates its effects through nicotinic acetylcholine receptors (nAChRs), which are expressed in many different neuronal and non-neuronal cell types. We observed that the nAChR α4, α5, α7 subunits were expressed in ovarian cancer (OC) cells. Nicotine inhibited the proliferation of SKOV3 and TOV112D OC cells, which have TP53 mutation and wild-type KRAS, but did not inhibit the proliferation of TOV21G or HEY OC cells, which have KRAS mutation and wild-type TP53. Exposure to nicotine for 96 h led to a significant reduction in the amounts of activated extracellular signal-regulated kinase (ERK) and activated p38 mitogen-activated protein kinases (MAPKs) in SKOV3 cells, and in activated ERK in TOV112D cells. In addition, SKOV3 and TOV112D invasion and spheroid formation were substantially inhibited by siRNA knockdown of mixed lineage kinase 3 (MLK3), or MEK inhibition. Nicotine treatment reduced SKOV3 and TOV112D spheroid invasion and compaction but did not significantly affect spheroid formation. Furthermore, SKOV3 spheroid invasion was blocked by p38 inhibition with SB202190, but not by MEK inhibition with U0126; whereas TOV112D spheroid invasion was reduced by MEK inhibition, but not by p38 inhibition. These results indicate that nicotine can suppress spheroid invasion and compaction as well as proliferation in SKOV3 and TOV112D OC cells; and p38 and ERK MAPK signaling pathways are important mediators of these responses.


Tokoronin Contained in Dioscorea tokoro Makino ex Miyabe Suppressed α-MSH-Induced Melanogenesis in B16 Cells via Suppression of Classical MAPK Pathway Activation

Motohiko Ukiya, Daisuke Sato, Hirokazu Kimura, Yasuaki Hirai, Atsuyoshi Nishina
PMID: 32378303   DOI: 10.1002/cbdv.202000077

Abstract

In this study, melanogenesis inhibition in B16 cells by eight compounds, namely, tokorogenin, tokoronin, yononin, gracillin, proto-yonogenin, proto-tokoronin, proto-yononin, and proto-gracillin, isolated from Dioscorea tokoro Makino ex Miyabe were evaluated. The results of the cytotoxicity and α-MSH-induced melanogenesis inhibition effects of the eight compounds revealed that tokoronin was the most effective in terms of low-cytotoxicity and melanogenesis inhibition. Tokoronin downregulated α-MSH-induced melanogenesis via suppression of the expression of the three types of melanogenesis-related enzymes [tyrosinase, tyrosinase-related protein-1 (TRP-1), TRP-2] by the inhibition of phospho-microphthalmia-associated transcription factor (p-MITF) and cAMP response element binding protein (CREB) levels. p-MITF and CREB are regulated by various kinases [Akt, mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (MAPK), and c-jun N-terminal kinase (JNK)]. As the results of measurement of the combined effects of tokoronin with inhibitors or promoters of these kinases, no change in the biological activity of tokoronin by Akt inhibitor (wortmannin) or p38 MAPK inhibitor (SB202190) was observed, however, the effect of tokoronin was reduced by the MEK/ERK inhibitor (U0126) and promoted by the MEK/ERK activator (FGF2). Therefore, it was deduced that tokoronin first inactivated ERK; then, it suppressed p-MITF and CREB levels; and finally, α-MSH-induced melanogenesis was suppressed.


Activation of adenosine A3 receptor reduces early brain injury by alleviating neuroinflammation after subarachnoid hemorrhage in elderly rats

Peng Li, Xiaojun Li, Peng Deng, Dandan Wang, Xuehong Bai, Yujie Li, Chunxia Luo, Karine Belguise, Xiaobo Wang, Xinchuan Wei, Zhengyuan Xia, Bin Yi
PMID: 33253120   DOI: 10.18632/aging.202178

Abstract

The incidence of subarachnoid hemorrhage (SAH) and hazard ratio of death increase with age. Overactivation of microglia contributes to brain damage. This study aimed to investigate the effects of A3 adenosine receptors (A3R) activation on neurofunction and microglial phenotype polarization in the context of SAH in aged rats. The A3R agonist (CI-IB-MECA) and antagonist (MRS1523) were used in the SAH model. Microglia were cultured to mimic SAH in the presence or absence of CI-IB-MECA and/or siRNA for A3R. The neurofunction and status of the microglial phenotype were evaluated. The P38 inhibitor SB202190 and the STAT6 inhibitor AS1517499 were used to explore the signaling pathway. The results showed that SAH induced microglia to polarize to the M(LPS) phenotype both
and
. CI-IB-MECA distinctly skewed microglia towards the M(IL-4) phenotype and ameliorated neurological dysfunction, along with the downregulation of inflammatory cytokines. Knockdown of A3R or inhibition of P38 and/or STAT6 weakened the effects of CI-IB-MECA on microglial phenotypic shifting. Collectively, our findings suggest that activation of A3R exerted anti-inflammatory and neuroprotective effects by regulating microglial phenotype polarization through P38/STAT6 pathway and indicated that A3R agonists may be a promising therapeutic options for the treatment of brain injury after SAH.


Merkel cell polyomavirus small tumour antigen activates the p38 MAPK pathway to enhance cellular motility

Samuel J Dobson, Anthony Anene, James R Boyne, Jamel Mankouri, Andrew Macdonald, Adrian Whitehouse
PMID: 32639530   DOI: 10.1042/BCJ20200399

Abstract

Merkel cell carcinoma (MCC) is an aggressive skin cancer with high rates of recurrence and metastasis. Merkel cell polyomavirus (MCPyV) is associated with the majority of MCC cases. MCPyV-induced tumourigenesis is largely dependent on the expression of the small tumour antigen (ST). Recent findings implicate MCPyV ST expression in the highly metastatic nature of MCC by promoting cell motility and migration, through differential expression of cellular proteins that lead to microtubule destabilisation, filopodium formation and breakdown of cell-cell junctions. However, the molecular mechanisms which dysregulate these cellular processes are yet to be fully elucidated. Here, we demonstrate that MCPyV ST expression activates p38 MAPK signalling to drive cell migration and motility. Notably, MCPyV ST-mediated p38 MAPK signalling occurs through MKK4, as opposed to the canonical MKK3/6 signalling pathway. In addition, our results indicate that an interaction between MCPyV ST and the cellular phospatase subunit PP4C is essential for its effect on p38 MAPK signalling. These results provide novel opportunities for the treatment of metastatic MCC given the intense interest in p38 MAPK inhibitors as therapeutic agents.


A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38

Chuanbin Yang, Zhou Zhu, Benjamin Chun-Kit Tong, Ashok Iyaswamy, Wen-Jian Xie, Yu Zhu, Sravan Gopalkrishnashetty Sreenivasmurthy, Krishnamoorthi Senthilkumar, King-Ho Cheung, Ju-Xian Song, Hong-Jie Zhang, Min Li
PMID: 32037305   DOI: 10.1016/j.redox.2020.101445

Abstract

TFEB (transcription factor EB) and TFE3 (transcription factor E3) are "master regulators" of autophagy and lysosomal biogenesis. The stress response p38 mitogen-activated protein (MAP) kinases affect multiple intracellular responses including inflammation, cell growth, differentiation, cell death, senescence, tumorigenesis, and autophagy. Small molecule p38 MAP kinase inhibitors such as SB202190 are widely used in dissection of related signal transduction mechanisms including redox biology and autophagy. Here, we initially aimed to investigate the links between p38 MAP kinase and TFEB/TFE3-mediated autophagy and lysosomal biogenesis. Unexpectedly, we found that only SB202190, rather than several other p38 inhibitors, promotes TFEB and TFE3 to translocate from the cytosol into the nucleus and subsequently enhances autophagy and lysosomal biogenesis. In addition, siRNA-mediated Tfeb and Tfe3 knockdown effectively attenuated SB202190-induced gene expression and lysosomal biogenesis. Mechanistical studies showed that TFEB and TFE3 activation in response to SB202190 is dependent on PPP3/calcineurin rather than on the inhibition of p38 or MTOR signaling, the main pathway for regulating TFEB and TFE3 activation. Importantly, SB202190 increased intracellular calcium levels, and calcium chelator BAPTAP-AM blocked SB202190-induced TFEB and TFE3 activation as well as autophagy and lysosomal biogenesis. Moreover, endoplasmic reticulum (ER) calcium is required for TFEB and TFE3 activation in response to SB202190. In summary, we identified a previously uncharacterized role of SB202190 in activating TFEB- and TFE3-dependent autophagy and lysosomal biogenesis via ER calcium release and subsequent calcium-dependent PPP3/calcineurin activation, leading to dephosphorylation of TFEB and TFE3. Given the importance of p38 MAP kinase invarious conditions including oxidative stress, the findings collectively indicate that SB202190 should not be used as a specific inhibitor for elucidating the p38 MAP kinase biological functions due to its potential effect on activating autophagy-lysosomal axis.


Explore Compound Types